1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene
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Overview
Description
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated aromatic ether, characterized by the presence of two chloroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the chloroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Hydroxy derivatives.
Scientific Research Applications
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
1-Chloro-4-(2-chloroethoxy)benzene: Similar structure but with only one chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-2-methylbenzene: Contains a methyl group in addition to the chloroethoxy group.
1-Chloro-4-(2-chloroethoxy)-5-isopropyl-2-methylbenzene: Contains both isopropyl and methyl groups along with the chloroethoxy group.
Uniqueness: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of two chloroethoxy groups, which provide additional sites for chemical reactions and functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules .
Properties
CAS No. |
74287-30-2 |
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Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
InChI Key |
FRYOCBWVHKWHML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCCl)Cl |
Origin of Product |
United States |
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